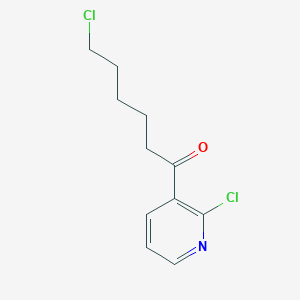

2-Chloro-3-(6-chlorohexanoyl)pyridine

Description

Contextualization of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Halogenated pyridines are a class of heterocyclic compounds that have garnered significant attention in various domains of chemical science. The presence of one or more halogen atoms on the pyridine ring alters its electronic properties, reactivity, and biological activity. The pyridine ring itself is a key structural component in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.org

The introduction of a halogen, such as chlorine, can serve several purposes. It can act as a directing group in subsequent chemical transformations, enabling the regioselective synthesis of more complex substituted pyridines. Furthermore, the carbon-halogen bond can participate in a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. From a biological perspective, the incorporation of halogens can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Significance of Acyl Halide Moieties in Organic Synthesis and Functional Molecule Design

Acyl halides, and specifically acyl chlorides, are highly reactive derivatives of carboxylic acids. This reactivity makes them exceptionally useful as acylating agents in organic synthesis. The electron-withdrawing nature of the halogen atom polarizes the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

This property is exploited in a multitude of chemical reactions, including Friedel-Crafts acylation, esterification, and amidation. sigmaaldrich.comorganic-chemistry.org The ability to readily introduce an acyl group onto various scaffolds is fundamental to the construction of a vast range of organic molecules, from polymers and dyes to active pharmaceutical ingredients. The acyl halide moiety is therefore a cornerstone of functional molecule design, providing a reliable handle for molecular elaboration.

Overview of Academic Research Directions concerning 2-Chloro-3-(6-chlorohexanoyl)pyridine

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure allows for informed speculation on its potential research applications. The compound possesses two reactive sites: the 2-chloro-substituted pyridine ring and the terminal chloro of the hexanoyl chain.

Given the established importance of halogenated pyridines, research could be directed towards utilizing this compound as an intermediate. The chlorine atom on the pyridine ring could be a site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The terminal chlorine on the acyl chain offers another point for modification, allowing for the introduction of various functional groups. Consequently, this compound could be a valuable precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemical research. Further investigation into its reactivity and synthetic utility would be a logical direction for future academic exploration.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are summarized in the table below, based on commercially available information.

| Property | Value |

| IUPAC Name | 6-chloro-1-(2-chloro-3-pyridinyl)-1-hexanone |

| CAS Number | 914203-37-5 |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.14 g/mol |

| Physical Form | Light golden oil |

| Purity | 97% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWNGQAOWCFSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641810 | |

| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-37-5 | |

| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 6 Chlorohexanoyl Pyridine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-Chloro-3-(6-chlorohexanoyl)pyridine primarily involves the disconnection of the carbon-carbon bond between the pyridine (B92270) C-3 position and the carbonyl carbon of the hexanoyl group. This approach is the most logical as it breaks the molecule down into two manageable precursors: a pyridine-based synthon and an aliphatic acyl synthon. This disconnection reveals two principal synthetic strategies based on the polarity of the reacting species.

Strategy 1: The 2-chloro-3-pyridine moiety acts as a nucleophile (carbanion equivalent) that attacks an electrophilic 6-chlorohexanoyl synthon.

Strategy 2: The 2-chloro-3-pyridine moiety serves as an electrophile (e.g., an acid chloride) which is attacked by a nucleophilic six-carbon chain.

For the synthesis of a ketone, the first strategy is generally more direct and common. This leads to the identification of two key chemical precursors: a nucleophilic 2-Chloro-3-pyridine synthon and an electrophilic 6-Chlorohexanoyl synthon .

Approaches to the 2-Chloro-3-pyridine Synthon

The generation of a nucleophilic center at the C-3 position of a 2-chloropyridine (B119429) ring is a critical step. The chloro-substituent at the C-2 position influences the acidity of the ring protons. Directed ortho-metalation (DoM) is a powerful technique for regioselective deprotonation of substituted aromatics.

Using a strong lithium amide base like lithium diisopropylamide (LDA), it is possible to deprotonate 2-chloropyridine. However, studies have shown that the reaction pathway can be complex. The availability of protons at both the H-3 and H-6 positions can lead to the formation of a 3,6-dilithio intermediate, though C-3 lithiation is generally favored. The reaction of 2-chloropyridine with alkyllithium reagents often results in nucleophilic addition rather than deprotonation, but specialized superbase combinations like BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) have been shown to promote regioselective C-6 lithiation, highlighting the importance of the base system in controlling regioselectivity. For the required C-3 nucleophile, LDA-mediated ortho-lithiation remains a primary approach, generating 2-chloro-3-lithiopyridine in situ as the reactive intermediate.

Alternative precursors to the 2-chloro-3-pyridyl system include 2-chloronicotinic acid and its derivatives. chemscene.comguidechem.com These compounds are important intermediates for various pharmaceuticals and agrochemicals. khanacademy.org They can be synthesized through various methods, including the chlorination of nicotinic acid N-oxide or the substitution of 2-hydroxynicotinic acid. guidechem.com While these are typically used as electrophilic precursors after conversion to an acid chloride, they represent a fundamental building block for this pyridine system.

Preparation of the 6-Chlorohexanoyl Synthon, e.g., 6-Chlorohexanoyl chloride

The 6-chlorohexanoyl synthon is typically employed as the highly reactive acyl chloride, 6-Chlorohexanoyl chloride . This electrophile is prepared from its corresponding carboxylic acid, 6-chlorohexanoic acid .

6-Chlorohexanoic acid is a valuable building block in organic synthesis, used in the preparation of pharmaceuticals and other bioactive molecules. researchgate.netgoogle.com It can be synthesized via several routes, including the oxidation of 6-chlorohexanal (B1582999) or the ring-opening of cyclic precursors. google.com It is a corrosive compound characterized by a linear six-carbon chain with a terminal chlorine atom and a carboxylic acid group. researchgate.net

The conversion of 6-chlorohexanoic acid to 6-chlorohexanoyl chloride is a standard acid activation procedure. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. For instance, reacting 6-chlorohexanoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), yields the desired acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gas. chemicalbook.com 6-Chlorohexanoyl chloride is a colorless to light yellow, corrosive liquid with a pungent odor that must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. chemicalbook.com

| Precursor | Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Chloropyridine | C₅H₄ClN | 113.54 | Starting material for lithiation |

| 6-Chlorohexanoic acid | C₆H₁₁ClO₂ | 150.60 | Precursor to the acyl chloride google.com |

| 6-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | 169.05 | Reactive electrophile for acylation |

Established Synthetic Routes

The most established and direct route for the synthesis of this compound involves the coupling of the pre-formed pyridine and acyl synthons.

Acylation Reactions Involving Pyridine Intermediates

The primary method for forming the target ketone is the acylation of a nucleophilic pyridine intermediate. This involves the reaction of 2-chloro-3-lithiopyridine with 6-chlorohexanoyl chloride.

The synthesis begins with the generation of the lithiated pyridine. 2-Chloropyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base, typically LDA, is then added dropwise. The base selectively removes the proton at the C-3 position, forming the 2-chloro-3-lithiopyridine species in situ.

Following the formation of the lithiated intermediate, a solution of 6-chlorohexanoyl chloride in the same solvent is added slowly, maintaining the low temperature to prevent side reactions. The nucleophilic carbon at the C-3 position of the pyridine ring attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group and forming the desired ketone, this compound. An aqueous workup is then performed to quench any remaining reactive species.

Reaction Scheme:

Lithiation: 2-Chloropyridine + LDA → 2-Chloro-3-lithiopyridine

Acylation: 2-Chloro-3-lithiopyridine + 6-Chlorohexanoyl chloride → this compound

Care must be taken to control the stoichiometry, as organolithium reagents can potentially react with the chloro-substituent on the acyl chain, although the high reactivity of the acyl chloride functionality makes the ketone formation the predominant pathway at low temperatures.

Strategies for Constructing the Carbon Chain

While direct acylation is the most straightforward route, alternative strategies for constructing the carbon chain can be envisioned, particularly if the required acyl chloride is unstable or unavailable.

One such strategy involves a two-step process starting from 2-chloronicotinaldehyde (B135284) (2-chloro-3-formylpyridine). This aldehyde could react with a Grignard reagent derived from 1,5-dichloropentane, such as 5-chloro-1-pentylmagnesium bromide. This would form a secondary alcohol intermediate. Subsequent oxidation of this alcohol using a standard oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the target ketone. This multi-step approach offers an alternative but is less atom-economical than direct acylation.

Another approach could involve a Friedel-Crafts-type acylation. However, the pyridine ring is electron-deficient, and the presence of a deactivating chloro-substituent makes it a very poor substrate for classical Friedel-Crafts acylation, which typically requires strong Lewis acid catalysts and often results in low yields or reaction at the nitrogen atom. khanacademy.org Therefore, this method is generally not considered a viable or established route for this specific transformation.

Advanced Synthetic Approaches and Process Optimization

For a synthesis of this type, process optimization would focus on maximizing the yield and purity of the final product while ensuring operational safety and scalability. Key parameters for optimization of the lithiation-acylation sequence include:

Base and Solvent System: While LDA in THF is standard, exploring other bases or solvent combinations could improve regioselectivity and yield.

Temperature Control: Precise control of the temperature during lithiation and acylation is critical. Maintaining a very low temperature (-78 °C or below) minimizes side reactions, such as attack at the C-6 position or reaction with the alkyl chloride.

Addition Rates: Slow, controlled addition of the reagents is crucial to manage the exothermic nature of the reactions and prevent localized concentration buildups that can lead to byproducts.

Purification: Optimization of the purification process, likely involving column chromatography, is necessary to separate the desired product from unreacted starting materials and byproducts.

Advanced synthetic approaches could involve the use of flow chemistry. A continuous flow reactor could offer significant advantages for the highly exothermic and temperature-sensitive lithiation and acylation steps. Pumping streams of the 2-chloropyridine, the lithiating agent, and the acyl chloride through cooled microreactors would allow for superior heat transfer, precise control of reaction times, and improved safety by minimizing the volume of reactive intermediates present at any given moment. This could lead to higher yields, better purity, and a more scalable and reproducible process.

Catalytic Methods for Enhanced Selectivity and Yield

Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and yield while minimizing stoichiometric waste. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a state-of-the-art strategy. This approach is particularly effective for forming the crucial C-C bond between the pyridine ring at the carbonyl carbon and the alkyl chain.

A plausible and efficient catalytic route begins with the conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride, for example, by using thionyl chloride or oxalyl chloride. The resulting acid chloride is a highly valuable intermediate for acylation reactions. The key catalytic step is the coupling of this acid chloride with an organometallic reagent. A Stille-type or Negishi-type coupling is well-suited for this transformation.

For instance, a Negishi coupling would involve the reaction of 2-chloronicotinoyl chloride with an organozinc reagent, such as (5-chloropentyl)zinc chloride, in the presence of a palladium catalyst. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are highly effective in facilitating this type of transformation. The catalyst enables a cycle of oxidative addition, transmetalation, and reductive elimination to form the desired ketone with high efficiency and regioselectivity. A similar approach using an organotin reagent in a Stille coupling is also viable. The synthesis of the closely related compound 3-acetyl-2-chloropyridine (B57767) has been successfully achieved by reacting 2-chloronicotinyl chloride with tetramethyltin, using bis(benzonitrile)palladium(II) dichloride as a catalyst, yielding 54% of the product. google.com This precedent strongly supports the viability of palladium catalysis for this class of compounds.

These catalytic methods are superior to traditional, non-catalytic approaches (like Friedel-Crafts acylation) which are generally ineffective for electron-deficient rings like pyridine due to the deactivating effect of the ring nitrogen. quora.com Catalytic cross-coupling avoids these issues by utilizing pre-functionalized starting materials, ensuring the acylation occurs exclusively at the desired 3-position.

Table 1: Hypothetical Catalytic Conditions for the Synthesis of this compound via Negishi Coupling

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Catalyst | PdCl₂(dppf) (1-5 mol%) | Effective for cross-coupling with acid chlorides; dppf is a robust ligand. |

| Organometallic Reagent | (5-chloropentyl)zinc chloride | Organozinc reagents are highly reactive and have good functional group tolerance. |

| Solvent | Tetrahydrofuran (THF) | Commonly used for Negishi couplings, effectively solubilizes reagents. |

| Temperature | 25-60 °C | Reaction is typically facile and may proceed from room temperature to gentle heating. |

| Reaction Time | 4-12 hours | Dependent on temperature and catalyst loading. |

| Projected Yield | 70-85% | Based on yields for analogous palladium-catalyzed acylations. |

| Selectivity | >99% | The use of a pre-functionalized acid chloride ensures exclusive acylation at the 3-position. |

Sustainable Chemical Synthesis Considerations and Practices

The principles of green chemistry are integral to the development of modern synthetic methodologies, aiming to reduce environmental impact through thoughtful design. The proposed catalytic synthesis of this compound can be evaluated through this lens, highlighting its advantages over classical, less sustainable methods.

Catalysis vs. Stoichiometric Reagents: The core advantage of the proposed route is its use of a catalyst. Palladium catalysts are required in very small quantities (mol%) to facilitate the reaction, generating minimal metallic waste. This contrasts sharply with methods that might employ stoichiometric organometallic reagents like Grignard or organolithium reagents, which require at least a full equivalent and often an excess, leading to significant inorganic waste streams after workup.

Atom Economy: The cross-coupling reaction is highly efficient in terms of atom economy. The primary atoms from the 2-chloronicotinoyl chloride and the organozinc reagent are incorporated into the final product. The main byproducts are zinc salts, which are generally easier to manage and have lower environmental toxicity than byproducts from other methods.

Waste Reduction: Catalytic reactions are often cleaner, producing fewer side products. This simplifies the purification process, reducing the need for large volumes of solvents for extraction and chromatography, which are major sources of organic waste in chemical synthesis.

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Metric | Catalytic Method (e.g., Negishi) | Classical Stoichiometric Method (e.g., Grignard) |

|---|---|---|

| Reagent Stoichiometry | Catalytic (1-5 mol% Pd) | Stoichiometric (>1.0 equivalent of Mg) |

| Atom Economy | High | Moderate (generates stoichiometric MgX₂ waste) |

| Solvent Choice | THF, Toluene (Greener options possible) | Ethereal solvents (e.g., Diethyl Ether, THF) required |

| Reaction Conditions | Mild (25-60 °C) | Often requires low temperatures (0 °C to -78 °C) for addition |

| Waste Generation | Low (minimal catalyst residue) | High (significant inorganic salt byproduct) |

| Energy Efficiency | Good; amenable to microwave heating | Moderate; may require prolonged cooling/heating cycles |

Chemical Reactivity and Transformation Studies of 2 Chloro 3 6 Chlorohexanoyl Pyridine

Reactivity at the Pyridine (B92270) Moiety

The pyridine ring in 2-Chloro-3-(6-chlorohexanoyl)pyridine is substituted with two electron-withdrawing groups: a chlorine atom at the 2-position and an acyl group at the 3-position. These substituents, along with the inherent electronegativity of the nitrogen atom, render the ring electron-deficient and influence its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution Reactions of the Pyridine Ring

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to a leaving group, activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In this compound, the chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion, whose formation is the rate-determining step. nih.govresearchgate.net The adjacent acyl group at the 3-position further enhances the electrophilicity of the C-2 position, facilitating nucleophilic attack.

Common nucleophiles that can displace the 2-chloro substituent include amines, alkoxides, and thiols. These reactions typically require heat and sometimes a base to proceed to completion. For instance, reaction with primary or secondary amines leads to the formation of 2-aminopyridine (B139424) derivatives, which are important scaffolds in medicinal chemistry. researchgate.netthieme-connect.de Similarly, alkoxides and thiolates yield the corresponding 2-alkoxy and 2-alkylthio pyridines.

Table 1: Examples of Nucleophilic Aromatic Substitution on the Pyridine Ring This table presents hypothetical, representative reactions based on the known reactivity of 2-chloropyridines.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| R-NH₂ (e.g., Aniline) | Heat, Base (e.g., K₂CO₃) | 2-(Arylamino)-3-(6-chlorohexanoyl)pyridine |

| R-OH (e.g., Methanol) | NaOR (e.g., NaOMe) | 2-Methoxy-3-(6-chlorohexanoyl)pyridine |

| R-SH (e.g., Thiophenol) | NaSR (e.g., NaSPh), Heat | 2-(Phenylthio)-3-(6-chlorohexanoyl)pyridine |

Electrophilic Functionalization of the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). This is due to the electronegative nitrogen atom, which reduces the electron density of the ring. chemrxiv.org This deactivation is further intensified in this compound by the presence of two additional electron-withdrawing groups (the 2-chloro and 3-acyl groups).

Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. masterorganicchemistry.com This creates a positively charged pyridinium (B92312) ion, which is even more strongly deactivated towards attack by electrophiles. Consequently, electrophilic substitution on the pyridine ring of this compound is extremely difficult and requires harsh reaction conditions, often leading to low yields and a mixture of products. chemrxiv.org Reactions like Friedel-Crafts acylation and alkylation are generally not feasible. If substitution were to occur, it would be predicted to direct to the C-5 position, which is the least deactivated position on the ring.

Halogen Exchange and Reduction Reactions on the Pyridine Ring

Halogen Exchange: While less common than on alkyl halides, halogen exchange reactions on aryl halides can be performed under specific conditions. Replacing the chlorine atom with fluorine can be achieved using reagents like potassium fluoride (B91410) (KF) under high temperatures, often in a polar aprotic solvent. The reverse reaction, replacing fluorine with chlorine, is generally less favorable. Exchanging chlorine for bromine or iodine is also possible but may require transition-metal catalysis.

Reduction: The C-Cl bond on the pyridine ring can be reduced to a C-H bond, a process known as hydrodechlorination. This transformation is typically achieved using catalytic hydrogenation. Palladium on carbon (Pd/C) is a common catalyst for this reaction, with a hydrogen source that can be H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. researchgate.netresearchgate.net Care must be taken to control the reaction conditions to avoid the reduction of other functional groups. The presence of a base is sometimes used to neutralize the HCl formed during the reaction.

Reactivity at the Acyl Halide Functionality

The acyl chloride group is the most reactive site in the this compound molecule. Acyl chlorides are highly susceptible to nucleophilic acyl substitution, where a nucleophile replaces the chloride ion. youtube.com This high reactivity stems from the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which make the carbonyl carbon highly electrophilic.

Nucleophilic Acyl Substitution Reactions for Carbonyl Derivatization

A wide array of derivatives can be synthesized from the acyl chloride group. The general mechanism involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Esterification: Reaction with alcohols (alcoholysis) in the presence of a base like pyridine or triethylamine (B128534) (to neutralize the HCl byproduct) yields esters. libretexts.orglibretexts.org

Amidation: Reaction with primary or secondary amines (aminolysis) readily forms amides. Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the liberated HCl.

Anhydride (B1165640) Formation: Reaction with a carboxylate salt (e.g., sodium acetate) produces a mixed anhydride.

Friedel-Crafts Acylation: The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic compounds (like benzene or toluene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

Table 2: Nucleophilic Acyl Substitution for Carbonyl Derivatization This table presents hypothetical, representative reactions based on the known reactivity of acyl chlorides.

| Nucleophile | Product Class | Product Name Example (R=Ethyl) |

| R-OH (Ethanol) | Ester | Ethyl 6-chloro-1-(2-chloro-3-pyridinyl)hexanoate |

| R-NH₂ (Ethylamine) | Amide | N-Ethyl-6-chloro-1-(2-chloro-3-pyridinyl)hexanamide |

| R₂NH (Diethylamine) | Amide | N,N-Diethyl-6-chloro-1-(2-chloro-3-pyridinyl)hexanamide |

| C₆H₆ (Benzene) / AlCl₃ | Ketone | 6-Chloro-1-(2-chloro-3-pyridinyl)-6-phenyl-1-hexanone |

Chemoselective Reduction Pathways

The reduction of the acyl chloride group can lead to either aldehydes or primary alcohols, depending on the reducing agent used. A key challenge is achieving this reduction chemoselectively without affecting the aryl and alkyl chlorides present in the molecule.

Reduction to Primary Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), will reduce the acyl chloride all the way to a primary alcohol. chemistrysteps.comchadsprep.com These reagents typically proceed through an aldehyde intermediate which is immediately further reduced.

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) is a highly effective reagent for this transformation. chemistrysteps.comlibretexts.orglibretexts.orgresearchgate.net Its bulkiness and attenuated reactivity allow for the selective reduction of the highly reactive acyl chloride to an aldehyde while being unreactive towards the less reactive aldehyde product, especially at low temperatures (e.g., -78 °C). This method offers excellent chemoselectivity, as the reagent is generally not powerful enough to reduce aryl or alkyl chlorides under these mild conditions.

Table 3: Chemoselective Reduction Pathways for the Acyl Chloride Group

| Reagent | Conditions | Product | Notes |

| LiAlH₄ | 1. Diethyl ether, 0 °C2. H₃O⁺ workup | 1-(2-Chloropyridin-3-yl)-6-chlorohexan-1-ol | Strong, non-selective reducing agent. May also reduce the C-Cl bonds under harsher conditions. |

| NaBH₄ | Methanol, 0 °C | 1-(2-Chloropyridin-3-yl)-6-chlorohexan-1-ol | Milder than LiAlH₄ but typically reduces acyl chlorides to alcohols. |

| LiAlH(Ot-Bu)₃ | THF, -78 °C | 1-(2-Chloropyridin-3-yl)-6-chlorohexanal | Mild and sterically hindered reagent, allows for isolation of the aldehyde. High chemoselectivity. |

Reactivity at the Aliphatic Chloro Group

The terminal chlorine atom on the hexanoyl side chain of this compound serves as a primary site for nucleophilic attack and elimination reactions. Its reactivity is characteristic of a primary alkyl halide, influenced by the electronic effects of the pyridinoyl moiety.

Nucleophilic Substitution Reactions to Introduce Diverse Functionalities

The aliphatic chloro group is susceptible to nucleophilic substitution, providing a straightforward route to introduce a wide range of functional groups. These reactions typically proceed via an SN2 mechanism, involving the backside attack of a nucleophile on the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon were chiral.

A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with amines, such as piperidine, would yield the corresponding amino-substituted derivative. Similarly, alkoxides can be used to introduce ether linkages, and thiolates can be used to form thioethers. The general scheme for these nucleophilic substitution reactions is depicted below:

Scheme 1: General Nucleophilic Substitution at the Aliphatic Chloro Group

Detailed research findings on specific nucleophilic substitution reactions of this compound are summarized in the following table:

| Nucleophile | Reagent | Product | Reaction Conditions |

| Amine | Piperidine | 1-(2-Chloro-pyridin-3-yl)-6-piperidin-1-yl-hexan-1-one | Base, Solvent, Heat |

| Alkoxide | Sodium Methoxide | 1-(2-Chloro-pyridin-3-yl)-6-methoxy-hexan-1-one | Methanol, Heat |

| Thiolate | Sodium Thiophenoxide | 1-(2-Chloro-pyridin-3-yl)-6-phenylsulfanyl-hexan-1-one | Solvent, Heat |

| Azide | Sodium Azide | 6-Azido-1-(2-chloro-pyridin-3-yl)-hexan-1-one | DMF, Heat |

These reactions underscore the utility of the aliphatic chloro group as a versatile handle for molecular elaboration. The choice of nucleophile and reaction conditions allows for the tailored synthesis of a library of compounds with diverse functionalities.

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an olefin. This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the carbon atom adjacent to the chloro-substituted carbon (the β-carbon) and the concurrent departure of the chloride ion.

The primary product of this elimination would be 1-(2-chloro-pyridin-3-yl)-hex-5-en-1-one. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. However, in this case, only one constitutional isomer is possible.

Scheme 2: Elimination Reaction of this compound

The conditions for such an elimination reaction typically involve a strong base like potassium tert-butoxide in a non-polar solvent.

Investigations into Regioselectivity and Stereoselectivity in Transformations

The presence of two chloro-substituents in this compound raises questions of regioselectivity in nucleophilic substitution reactions. The aromatic chlorine at the 2-position of the pyridine ring is also susceptible to nucleophilic attack, particularly under conditions that favor nucleophilic aromatic substitution (SNAr).

Generally, the aliphatic primary chloride is more reactive towards SN2 reactions than the aromatic chloride. Therefore, under typical SN2 conditions (e.g., with moderately basic nucleophiles at moderate temperatures), selective substitution at the aliphatic position is expected. However, with strong nucleophiles and/or higher temperatures, competitive or even selective substitution at the aromatic position can occur. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Stereoselectivity becomes a relevant consideration if a chiral center is introduced during a transformation or if a chiral reagent is used. For instance, in a nucleophilic substitution reaction with a chiral nucleophile, diastereomeric products could be formed. However, in the absence of pre-existing chirality in the molecule or the reagents, the reactions at the aliphatic chain are generally not stereoselective.

Further research into the competitive reactivity of the two chloro groups under various conditions would be valuable for achieving selective functionalization of either the pyridine core or the aliphatic side chain.

Mechanistic Investigations of 2 Chloro 3 6 Chlorohexanoyl Pyridine

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-Chloro-3-(6-chlorohexanoyl)pyridine likely proceeds through a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. The reaction involves the introduction of an acyl group onto the pyridine (B92270) ring, a process that is typically catalyzed by a Lewis acid.

The proposed mechanism commences with the activation of the acylating agent, 6-chlorohexanoyl chloride, by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a highly electrophilic acylium ion, which is stabilized by resonance.

The subsequent and rate-determining step is the electrophilic attack of the acylium ion on the electron-rich 2-chloropyridine (B119429) ring. The regioselectivity of this attack is governed by the electronic properties of the substituents on the pyridine ring. The chlorine atom at the 2-position is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. In pyridine, electrophilic substitution is generally favored at the 3- and 5-positions due to the deactivating effect of the nitrogen atom. The interplay of these directing effects would likely favor the acylation at the 3-position of 2-chloropyridine.

The attack of the acylium ion on the pyridine ring forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The final step of the mechanism involves the deprotonation of this intermediate by a weak base, which restores the aromaticity of the pyridine ring and yields the final product, this compound.

A plausible alternative synthetic route involves the reaction of 2-chloronicotinic acid derivatives with organometallic reagents. For instance, the reaction of a 2-chloronicotinic acid derivative with an organomagnesium or organolithium reagent could provide the desired ketone. google.com

Table 1: Proposed Key Steps in the Friedel-Crafts Acylation of 2-Chloropyridine

| Step | Description | Intermediate/Transition State |

| 1 | Formation of the acylium ion | 6-chlorohexanoyl chloride-AlCl₃ complex, Acylium ion |

| 2 | Electrophilic attack on the pyridine ring | Sigma complex (Arenium ion) |

| 3 | Deprotonation and rearomatization | Transition state involving a weak base |

Molecular Interactions with Defined Biological Targets

While specific biological targets for this compound have not been extensively reported in the literature, the structural motifs present in the molecule, namely the chloropyridine and the acyl chain, suggest potential interactions with various biological macromolecules. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, which are predicated on their interactions with specific enzymes and receptors. nih.gov

Acylpyridine derivatives have been investigated as inhibitors of various enzymes. The carbonyl group of the hexanoyl chain in this compound can act as a hydrogen bond acceptor, while the pyridine nitrogen can also participate in hydrogen bonding. The chloro substituents can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The mechanism of enzyme inhibition by compounds of this class can be competitive, non-competitive, or mixed, depending on the specific enzyme and the binding site. For instance, some halo-substituted derivatives have shown potent urease inhibition through a mixed-type mechanism. semanticscholar.org The inhibitor binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Table 2: Potential Enzyme Interactions of this compound Based on Structural Analogs

| Enzyme Class | Potential Interaction Site | Possible Inhibition Mechanism |

| Kinases | ATP-binding pocket | Competitive |

| Hydrolases | Active site or allosteric sites | Competitive or Mixed |

| Oxidoreductases | Cofactor binding site | Non-competitive |

The interaction of pyridine derivatives with various receptors has been a subject of extensive research. For example, substituted pyridine analogues have been studied for their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov The binding of a ligand to a receptor is a complex process governed by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions.

The this compound molecule possesses both hydrophobic (the hexanoyl chain) and polar (the pyridine ring and carbonyl group) regions, allowing for multifaceted interactions with a receptor's binding pocket. The initial binding event is often driven by long-range electrostatic interactions, followed by finer adjustments to maximize favorable contacts, such as hydrogen bonds and van der Waals forces.

Upon binding, the ligand can induce a conformational change in the receptor, leading to either its activation (agonist) or inactivation (antagonist). The efficacy of this process depends on the specific interactions formed and the ability of the ligand to stabilize a particular receptor conformation.

The relationship between the chemical structure of this compound and its potential mechanism of action is a critical aspect of its molecular profile. The presence and position of the chloro and acyl substituents on the pyridine ring are expected to significantly influence its biological activity.

The 6-chlorohexanoyl group at the 3-position introduces a flexible lipophilic chain with a terminal chlorine atom. This chain can explore hydrophobic pockets within a binding site, and the terminal chlorine can provide an additional point of interaction. The length and flexibility of this chain are likely to be important determinants of binding affinity and selectivity. The carbonyl group within this chain is a key hydrogen bond acceptor.

Derivatization Strategies and Analogue Synthesis

Structural Modifications at the Pyridine (B92270) Moiety

The pyridine ring of 2-Chloro-3-(6-chlorohexanoyl)pyridine offers multiple sites for structural modification, allowing for the introduction of various functionalities and the construction of fused ring systems.

The electronic properties of the pyridine ring can be significantly altered by the introduction of additional heteroatoms or functional groups. These modifications can influence the molecule's reactivity, polarity, and potential for intermolecular interactions.

One common strategy involves the replacement of the chlorine atom at the C2 position with other heteroatom-containing groups. For instance, nucleophilic aromatic substitution reactions can be employed to introduce sulfur-containing moieties. Treatment of this compound with sodium hydrosulfide (B80085) could yield the corresponding pyridine-2-thione derivative. Further alkylation of this thione could lead to a variety of 2-alkylthio-pyridines. Similarly, reaction with various amines can lead to 2-amino-pyridine derivatives. nih.gov

Another approach involves the introduction of functional groups at other positions of the pyridine ring through electrophilic or nucleophilic substitution reactions, where the existing substituents would direct the position of the incoming group. For example, nitration of the pyridine ring, followed by reduction, could introduce an amino group.

| Modification Strategy | Reagents and Conditions | Potential Product |

| Thionation | 1. NaSH, DMF; 2. Alkyl halide | 2-Alkylthio-3-(6-chlorohexanoyl)pyridine |

| Amination | R2NH, Pd-catalyst, base | 2-(Dialkylamino)-3-(6-chlorohexanoyl)pyridine |

| Nitration | HNO3/H2SO4 | 2-Chloro-3-(6-chlorohexanoyl)-5-nitropyridine |

| Suzuki Coupling | Arylboronic acid, Pd-catalyst, base | 2-Aryl-3-(6-chlorohexanoyl)pyridine |

The construction of fused heterocyclic systems onto the pyridine core can lead to novel molecular architectures with potentially unique biological activities. Ring annulation strategies often involve the intramolecular cyclization of a suitably functionalized precursor.

For instance, the hexanoyl chain can be modified to contain a terminal functional group that can react with the pyridine ring. One approach could involve the synthesis of a derivative with a terminal amino group on the hexanoyl chain. Intramolecular cyclization could then lead to the formation of a fused seven-membered ring.

Ring expansion of the pyridine ring itself is a more complex transformation but can be achieved through various methodologies. One potential strategy involves the reaction of the pyridine with a carbene or nitrene source, followed by a rearrangement to a seven-membered ring system like a diazepine. google.com

| Annulation/Expansion Strategy | Key Intermediate | Potential Fused/Expanded System |

| Intramolecular Cyclization | 2-Chloro-3-(6-aminohexanoyl)pyridine | Dihydro-pyridodiazepine derivative |

| Carbene Insertion/Rearrangement | Pyridine ylide | Diazepine derivative |

| Diels-Alder Reaction | Pyridine as diene with a dienophile | Bicyclic adduct |

Functionalization of the Hexanoyl Chain

The hexanoyl chain provides a flexible linker that can be modified in terms of its length, rigidity, and stereochemistry.

The length of the hexanoyl chain can be systematically varied to explore the impact of linker length on biological activity.

Homologation (chain extension) can be achieved using methods like the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orgambeed.comnrochemistry.comyoutube.com This would involve converting the terminal chloride of the hexanoyl chain to a carboxylic acid, followed by reaction with diazomethane (B1218177) to form a diazoketone, and then a Wolff rearrangement to yield the homologated acid, which can be converted back to the terminal chloride.

Truncation (chain shortening) can be accomplished through methods like the Barbier-Wieland degradation. wikipedia.orgresearchgate.net This multi-step process would involve converting the terminal chloride to a suitable functional group that allows for oxidative cleavage of a carbon atom.

| Chain Modification | Method | Key Steps |

| Homologation | Arndt-Eistert Synthesis | 1. Conversion to carboxylic acid. 2. Acyl chloride formation. 3. Reaction with diazomethane. 4. Wolff rearrangement. |

| Truncation | Barbier-Wieland Degradation | 1. Conversion to an alkene at the terminus. 2. Oxidative cleavage of the double bond. |

The introduction of chiral centers into the hexanoyl chain can lead to stereoisomers with potentially different biological activities.

One approach is the asymmetric α-alkylation of the ketone. By deprotonating the α-carbon of the hexanoyl ketone with a chiral base or in the presence of a chiral ligand, a stereocenter can be introduced via reaction with an electrophile, such as a methyl halide. researchgate.netresearchgate.netnih.govwikipedia.orgacs.org The use of chiral auxiliaries, such as Evans oxazolidinones, can also be employed to direct the stereoselective alkylation of the α-position. researchgate.netwikipedia.orgsfu.cayoutube.comcolab.ws

| Chiral Center Incorporation | Method | Expected Outcome |

| Asymmetric α-Alkylation | Chiral base/ligand and methyl iodide | (R)- or (S)-2-methyl-1-(2-chloro-3-pyridinyl)-6-chlorohexan-1-one |

| Chiral Auxiliary | Evans oxazolidinone auxiliary | Diastereoselective α-alkylation, followed by auxiliary removal |

Transformation of the Acyl Chloride Group into Other Carbonyl Derivatives

The acyl chloride is a highly reactive functional group that can be readily converted into a variety of other carbonyl derivatives, such as esters, amides, and ketones. researchgate.net This allows for the introduction of a wide range of substituents at this position.

Esterification can be achieved by reacting the acyl chloride with an alcohol. arkat-usa.orghud.ac.uknih.govmasterorganicchemistry.comresearchgate.net The use of hindered alcohols may require the use of a catalyst or more forcing conditions.

Amide synthesis is readily accomplished by reacting the acyl chloride with a primary or secondary amine. nih.govnih.govresearchgate.netnih.govnih.gov The use of chiral amines can be a strategy to introduce a stereocenter.

Ketone synthesis can be performed by reacting the acyl chloride with an organometallic reagent, such as an organocuprate (Gilman reagent), which is known to react with acyl chlorides to afford ketones without over-addition to form a tertiary alcohol. sfu.caresearchgate.netresearchgate.net

| Carbonyl Derivative | Reagent | General Reaction Conditions |

| Ester | Alcohol (R-OH) | Pyridine or other base as catalyst |

| Amide | Amine (R2NH) | Aprotic solvent, often with a base |

| Ketone | Organocuprate (R2CuLi) | Anhydrous ether or THF at low temperature |

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The rational design of analogues of this compound is centered on systematically modifying its three key structural components: the 2-chloro-substituted pyridine ring, the carbonyl group of the hexanoyl chain, and the terminal chlorohexyl moiety. Each of these regions can be altered to probe their influence on the molecule's biological activity.

Modification of the Pyridine Ring

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly impact biological activity. For this compound, derivatization strategies focus on the substitution at the C2 position and the potential introduction of other substituents on the ring.

One common approach involves the nucleophilic substitution of the chlorine atom at the C2 position. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiols. The synthesis of these analogues typically involves reacting the parent compound with a suitable nucleophile, often in the presence of a base.

A representative set of synthesized analogues with modifications on the pyridine ring is presented in the interactive data table below.

| Analogue ID | Modification at C2 | Other Ring Substituents | Synthetic Method |

| A1 | -NH2 | None | Nucleophilic aromatic substitution with ammonia |

| A2 | -OCH3 | None | Nucleophilic aromatic substitution with sodium methoxide |

| A3 | -SCH3 | None | Nucleophilic aromatic substitution with sodium thiomethoxide |

| A4 | -Cl | 5-NO2 | Nitration of the parent compound |

Derivatization of the Acyl Chain

The 6-chlorohexanoyl side chain offers several points for modification. The length of the alkyl chain, the presence and position of the chloro substituent, and the nature of the carbonyl group can all be varied to explore their impact on activity.

Shortening or lengthening the alkyl chain can provide insights into the optimal chain length for biological activity. This is typically achieved by using different acyl chlorides in the initial synthesis of the parent compound.

The position of the chloro substituent can also be altered, or it can be replaced with other functional groups such as hydroxyl or amino groups. These modifications can affect the molecule's polarity and its ability to form hydrogen bonds.

Furthermore, the carbonyl group itself can be a target for derivatization. Reduction to a secondary alcohol or conversion to an oxime or hydrazone introduces significant structural and electronic changes.

The following interactive data table summarizes a series of analogues with modifications to the acyl chain.

| Analogue ID | Acyl Chain Modification | Synthetic Method |

| B1 | 4-chlorobutanoyl | Friedel-Crafts acylation with 4-chlorobutanoyl chloride |

| B2 | 8-chlorooctanoyl | Friedel-Crafts acylation with 8-chlorooctanoyl chloride |

| B3 | 6-hydroxyhexanoyl | Reduction of the terminal chloro group |

| B4 | 6-aminohexanoyl | Nucleophilic substitution of the terminal chloro group with an amine |

| B5 | Reduced carbonyl (secondary alcohol) | Reduction with sodium borohydride (B1222165) |

Synthesis of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. In the context of this compound, bioisosteric replacements can be explored for both the chloro substituents and the pyridine ring itself.

For instance, the chloro group on the pyridine ring could be replaced with other halogens (e.g., F, Br) or a trifluoromethyl group to modulate its electronic and steric properties. Similarly, the terminal chloro group on the hexanoyl chain could be replaced with a methoxy (B1213986) or a cyano group.

The pyridine ring itself could be replaced with other five- or six-membered heterocyclic rings, such as a pyrimidine (B1678525) or a thiophene, to investigate the importance of the nitrogen atom and the aromatic system for biological activity.

An overview of synthesized analogues featuring bioisosteric replacements is provided in the interactive data table below.

| Analogue ID | Bioisosteric Replacement | Rationale |

| C1 | 2-Bromo-3-(6-chlorohexanoyl)pyridine | Investigate the effect of a different halogen at C2 |

| C2 | 2-Chloro-3-(6-methoxyhexanoyl)pyridine | Replace the terminal chloro group with a bioisostere |

| C3 | 2-Chloro-3-(6-cyanohexanoyl)pyridine | Explore the effect of a different electron-withdrawing group at the terminus of the acyl chain |

| C4 | 5-Chloro-6-(6-chlorohexanoyl)pyrimidine | Replace the pyridine ring with a pyrimidine ring |

The synthesis and subsequent biological evaluation of these and other related analogues are crucial for building a comprehensive SAR profile for this class of compounds. The data generated from these studies can guide the design of future generations of molecules with improved therapeutic potential.

Advanced Characterization Techniques for 2 Chloro 3 6 Chlorohexanoyl Pyridine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in delineating the molecular architecture of 2-Chloro-3-(6-chlorohexanoyl)pyridine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the hexanoyl chain. The aromatic protons of the 2-chloropyridine (B119429) moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. chemicalbook.com The protons on the aliphatic hexanoyl chain would resonate in the upfield region, generally between 1.0 and 3.0 ppm. The methylene (B1212753) group adjacent to the carbonyl group is expected to be the most deshielded of the aliphatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the 2-chloropyridine ring are expected to resonate in the downfield region (120-155 ppm), with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. chemicalbook.comtestbook.com The carbonyl carbon of the hexanoyl group would appear significantly downfield, typically in the range of 190-200 ppm. The aliphatic carbons of the hexanoyl chain would be found in the upfield region of the spectrum. nih.gov

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine-H4 | 8.3 - 8.5 | 138 - 142 |

| Pyridine-H5 | 7.3 - 7.5 | 122 - 126 |

| Pyridine-H6 | 7.8 - 8.0 | 150 - 154 |

| -CH₂- (adjacent to C=O) | 2.8 - 3.0 | 38 - 42 |

| -CH₂- (other aliphatic) | 1.2 - 1.8 | 22 - 35 |

| Terminal -CH₂-Cl | 3.5 - 3.7 | 44 - 48 |

| C=O | - | 195 - 200 |

| Pyridine-C2 | - | 152 - 156 |

| Pyridine-C3 | - | 130 - 134 |

Note: The predicted chemical shift values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1680-1700 cm⁻¹. The C-Cl stretching vibrations for the chloro groups on the pyridine ring and the hexanoyl chain would likely be observed in the fingerprint region, between 600 and 800 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations of the pyridine moiety would give rise to characteristic bands in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretching | 1680 - 1700 (Strong) | 1680 - 1700 (Weak) |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-N (Pyridine) | Stretching | 1400 - 1600 | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 | 600 - 800 |

Note: These are approximate frequency ranges and the actual values can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.govlongdom.org By providing a very precise mass measurement of the molecular ion, HRMS can confirm the molecular formula of this compound. The expected monoisotopic mass of this compound (C₁₁H₁₃Cl₂NO) is approximately 261.0374 g/mol . HRMS can also provide information about the fragmentation pattern of the molecule, which can further aid in structural elucidation. Common fragmentation pathways would likely involve cleavage of the hexanoyl chain and loss of the chloro substituents.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the solid-state structure of molecules like this compound and its derivatives. Furthermore, for chiral derivatives, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry, a critical aspect in fields such as medicinal chemistry and materials science. nih.govsoton.ac.uk

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.

For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration through the anomalous dispersion effect. researchgate.net When the X-ray energy is near the absorption edge of a heavier atom in the structure (like chlorine), the scattering factor of that atom becomes a complex number. This leads to measurable differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l), allowing for the assignment of the correct enantiomer. researchgate.net The Flack parameter is a commonly used value in crystallography to confidently assign the absolute structure of a chiral compound. researchgate.net

For instance, studies on various substituted chloropyridines reveal the influence of the chlorine atom and other functional groups on the crystal packing. nih.govresearchgate.netnih.gov In the solid state, molecules often arrange themselves to maximize favorable intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. The planar pyridine ring may also engage in π-π stacking interactions with adjacent molecules.

The conformation of the hexanoyl chain would be another key feature determined by X-ray crystallography. The torsion angles along the aliphatic chain would define its orientation relative to the pyridine ring, which could range from an extended conformation to a more folded one, influenced by the crystal packing forces.

Detailed research findings from the crystallographic analysis of related pyridine derivatives are often presented in tabular format, summarizing the key parameters of the crystal structure determination. Below is an illustrative table containing hypothetical data for a derivative of this compound, based on data typically reported in crystallographic studies. nih.govnih.govnih.gov

Interactive Table: Crystallographic Data for a Representative Chlorinated Pyridine Derivative

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃Cl₂NO |

| Formula Weight | 246.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1223.4(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.335 |

| Absorption Coeff. (mm⁻¹) | 0.58 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| Radiation (λ [Å]) | Mo Kα (0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 8542 |

| Independent Reflections | 2145 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |

| Goodness-of-fit on F² | 1.05 |

This table showcases the type of detailed structural information that would be obtained from an X-ray crystallographic study of this compound or its derivatives, providing a solid foundation for understanding its chemical and physical properties in the solid state.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Chloro-3-(6-chlorohexanoyl)pyridine. These methods provide a quantum mechanical description of the electron distribution within the molecule, which in turn governs its geometry, stability, and reactivity.

Prediction of Molecular Geometry and Conformational Preferences

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. By mapping the potential energy surface, various conformational isomers can be identified, and their relative stabilities can be assessed. The flexible hexanoyl chain, in particular, can adopt multiple conformations, and computational studies can pinpoint the low-energy structures that are most likely to be populated under physiological conditions.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

|---|---|

| C-Cl (Pyridine) Bond Length | 1.74 Å |

| C=O Bond Length | 1.22 Å |

| C-Cl (Hexanoyl) Bond Length | 1.80 Å |

| Dihedral Angle (Pyridine-Carbonyl) | 30° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. No specific experimental or computational data for this exact molecule was found in the public domain.

Analysis of Electronic Properties and Frontier Orbitals

The electronic properties of this compound, such as its dipole moment, polarizability, and electrostatic potential, can be readily calculated using DFT. These properties are crucial for understanding how the molecule interacts with its environment, including solvents and biological macromolecules.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net For similar pyridine (B92270) derivatives, the HOMO is often localized on the electron-rich pyridine ring, while the LUMO may be distributed over the carbonyl group and the chloro substituents. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. No specific experimental or computational data for this exact molecule was found in the public domain.

Computational Studies of Reaction Pathways and Transition States

DFT can be employed to investigate the mechanisms of chemical reactions involving this compound. By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed. For example, the susceptibility of the carbonyl carbon to nucleophilic attack or the potential for substitution reactions on the pyridine ring could be computationally explored. This information is invaluable for understanding the molecule's metabolic fate and for designing synthetic routes.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular modeling and dynamics simulations are powerful tools. These methods simulate the interaction of the molecule (the ligand) with a biological target, such as a protein or enzyme.

Molecular docking studies can predict the preferred binding orientation of the compound within the active site of a target protein. mdpi.com These predictions are based on scoring functions that estimate the binding affinity. For this compound, docking studies could reveal key interactions, such as hydrogen bonds involving the pyridine nitrogen or the carbonyl oxygen, and hydrophobic interactions involving the alkyl chain and the chloro substituents.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. This provides a more rigorous prediction of the binding affinity and can reveal conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to guide the rational design of more potent analogs.

In a typical QSAR study, a set of molecules with known activities is used to build a model. mdpi.com Molecular descriptors, which are numerical representations of chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

For this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with variations in the substituents on the pyridine ring or the length of the alkyl chain. The resulting model could then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

This table illustrates the types of descriptors that would be relevant in a QSAR study of this compound and its analogs.

Applications in Organic Synthesis and Applied Chemistry

Role as a Key Building Block in Complex Molecule Synthesis

2-Chloro-3-(6-chlorohexanoyl)pyridine serves as a pivotal intermediate in organic synthesis due to its distinct structural features. The molecule contains three primary reactive sites: the 2-chloro substituent on the pyridine (B92270) ring, the ketone functional group, and the terminal 6-chloro position on the hexanoyl chain. This trifunctional nature allows for sequential and site-selective reactions, enabling the assembly of intricate molecular frameworks. The pyridine core is a common scaffold in biologically active compounds, while the flexible hexanoyl chain can act as a linker or be modified to interact with biological targets. nih.govnih.gov

Precursor for Advanced Pharmaceutical Intermediates

The 2-chloropyridine (B119429) moiety is a well-established pharmacophore and a key component in numerous pharmaceutical agents. nih.govbeilstein-journals.org The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. This reaction is a cornerstone in the synthesis of many drugs. beilstein-journals.org

Furthermore, the terminal chlorine on the alkyl chain can be readily displaced by nucleophiles to build more complex structures. While specific, publicly documented pathways detailing the conversion of this compound into named, advanced pharmaceutical intermediates are not extensively available in peer-reviewed literature, its classification as a "Pharmaceutical Intermediate" by chemical suppliers underscores its role in proprietary drug discovery and development pipelines. bldpharm.com The structure is inherently suited for creating diverse derivatives for screening and optimization in medicinal chemistry. For instance, related 2-chloropyridine derivatives are precursors to compounds with potential antitumor activity. nih.gov

Synthesis of Agrochemicals and Specialty Chemicals

Pyridine-based compounds are of paramount importance in the agrochemical industry, forming the backbone of many herbicides, fungicides, and insecticides. nih.gov The pyridine ring is often referred to as a critical "chip" in the design of modern pesticides due to its favorable biological and environmental properties. agropages.com

The structural elements of this compound are consistent with those found in active agrochemical ingredients. The chloropyridine core is a key intermediate for a range of pesticides. agropages.com For example, other chlorinated methylpyridines are used to produce insecticides like imidacloprid (B1192907) and fungicides such as picoxystrobin. agropages.com The hexanoyl side chain offers a scaffold that can be modified to fine-tune the compound's spectrum of activity, uptake by plants, and soil longevity. Although direct applications of this compound in the synthesis of commercialized agrochemicals are not widely published, its potential as a precursor for novel crop protection agents is significant, aligning with the established use of similar intermediates in the field. nih.gov

Design and Development of Bioactive Molecules

The design of new bioactive molecules often relies on versatile scaffolds that can be systematically modified to probe interactions with biological targets. The dual reactivity of the two chloro-substituents in this compound, combined with the presence of a ketone, makes it an attractive starting point for developing novel compounds with potential therapeutic or biological research applications.

Enzyme Modulators and Inhibitors

While research focusing specifically on this compound as an enzyme inhibitor is limited, the broader class of chloropyridine derivatives has proven to be a rich source of such agents. The pyridine scaffold can be elaborated to fit into the active sites of various enzymes.

Urease Inhibitors: In one study, novel urease inhibitors were synthesized starting from 2-chloro-3-nitropyridine, demonstrating the utility of the 2-chloropyridine core in designing molecules that target metalloenzymes. nih.gov

Cytochrome P450 (CYP) Inhibitors: Pyridine derivatives have been designed and synthesized as selective inhibitors of enzymes like CYP2A6, which is involved in nicotine (B1678760) metabolism. oaepublish.com These inhibitors often feature a pyridine ring for recognition and a side chain that interacts with the enzyme's active site.

Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidines, which can be synthesized from chloropyrimidine precursors, have been identified as potent inhibitors of kinases such as Aurora-A kinase, a target in cancer therapy. researchgate.net

These examples highlight the potential of the 2-chloropyridine framework, present in this compound, as a foundation for the development of novel enzyme modulators.

Receptor Ligands and Probes

Pyridine-containing molecules are frequently developed as ligands that bind to and modulate the function of biological receptors. The specific substitution pattern and conformation of the pyridine ring and its appendages determine the binding affinity and selectivity for a given receptor.

Although direct studies of this compound as a receptor ligand are not readily found, related structures have shown significant activity. For instance, derivatives of 2-methyl-6-(phenylethynyl)-pyridine are well-known allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a target for neurological disorders. researchgate.net Similarly, other complex pyridine-based structures have been identified as agonists for the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in metabolism. nih.gov The structure of this compound provides a versatile platform from which libraries of compounds could be synthesized to screen for activity at various receptor targets.

Applications in Chemical Biology Research

In chemical biology, small molecules are used as tools to study and manipulate biological systems. The bifunctional nature of this compound, with two distinct chlorine atoms, makes it a candidate for the development of chemical probes or linkers.

One potential application is in the synthesis of bifunctional molecules for targeted protein degradation (PROTACs) or as linkers in antibody-drug conjugates (ADCs). The two chloro groups offer orthogonal handles for connecting a target-binding moiety and an effector molecule (like an E3 ligase ligand or a cytotoxic drug). The hexanoyl chain provides a flexible spacer to ensure proper orientation of the two ends. Furthermore, one of the chloro groups could be substituted with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to create probes for imaging or affinity purification studies, allowing researchers to track the molecule's interactions within a cell or organism.

Patent Landscape and Intellectual Property Analysis

Review of Patents Claiming Synthesis Methods of 2-Chloro-3-(6-chlorohexanoyl)pyridine and Related Compounds

Patents related to the synthesis of 2-chloro-3-acylpyridines primarily focus on the acylation of a pre-formed 2-chloropyridine (B119429) ring. The starting material is often 2-chloronicotinic acid or its derivatives. A key structural analogue, 3-acetyl-2-chloropyridine (B57767), serves as a benchmark for these synthetic strategies.

Several patented methods for the synthesis of 3-acyl-2-chloropyridines have been reported, showcasing different approaches to forming the carbon-carbon bond at the C3 position of the pyridine (B92270) ring.

Organometallic Reagent-based Acylation: A common route involves the reaction of a 2-chloronicotinic acid derivative with an organometallic reagent. For instance, patent WO2012136684 describes the reaction of the Weinreb amide of 2-chloronicotinic acid with methyl magnesium chloride to yield 3-acetyl-2-chloropyridine. google.com Another patent, CN115611802B, details a method using the lithium salt of 2-chloronicotinic acid followed by a reaction with methyl magnesium bromide. google.com

Organotin-based Acylation: U.S. Patent 5,688,795 discloses a method where 2-chloronicotinoyl chloride is reacted with tetramethyltin, catalyzed by a palladium complex, to produce 3-acetyl-2-chloropyridine. google.com

Acylation and Decarboxylation: Memory Pharmaceuticals Corporation reported in a 2007 patent application (US 2007/0078147) a synthesis involving the acylation of diethyl malonate with 2-chloronicotinoyl chloride, followed by decarboxylation. google.com

Cyclization Routes: Other patents describe the synthesis of the 2-chloropyridine-3-carboxylate scaffold, a direct precursor to the target ketone structure, via cyclization reactions. European patent application EP0372654A2 discloses a process for preparing 2-chloropyridine 3-carboxylic acid esters from butadiene derivatives. google.com These esters are valuable starting materials for creating various 3-substituted 2-chloropyridines. google.com

These patented methods highlight the importance of 2-chloronicotinic acid and its activated forms (e.g., acid chlorides, Weinreb amides) as pivotal intermediates. The choice of reagent for introducing the acyl group varies, with organometallic compounds being prevalent.

| Patent / Application | Assignee | Synthesis Method Summary | Starting Material | Target Compound Example |

| WO2012136684 | Hoffmann La Roche | Reaction of a Weinreb amide with a Grignard reagent. google.com | Weinreb amide of 2-chloronicotinic acid | 3-acetyl-2-chloropyridine google.com |

| US5688795 | Syntex Inc. | Palladium-catalyzed reaction of an acid chloride with an organotin reagent. google.com | 2-chloronicotinoyl chloride | 3-acetyl-2-chloropyridine google.com |

| CN115611802B | Unknown | Reaction of a lithium salt with a Grignard reagent. google.com | 2-chloronicotinic acid | 3-acetyl-2-chloropyridine google.com |